molecular formula C13H16FNO B2759771 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-17-6

8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

Cat. No. B2759771
M. Wt: 221.275
InChI Key: ILCFKJPNZXVMMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is complex, as suggested by its name. It contains a spiro[oxane-4,3’-quinoline] core, which is a type of bicyclic structure where an oxane (a six-membered ring containing one oxygen atom) is fused to a quinoline (a bicyclic compound containing a benzene ring fused to a pyridine ring) at a single carbon atom . The ‘8’-Fluoro’ and ‘2’,4’-dihydro’ parts of the name suggest that a fluorine atom is attached at the 8’ position of the quinoline ring, and that the quinoline ring is reduced (has extra hydrogen atoms) at the 2’ and 4’ positions .


Physical And Chemical Properties Analysis

The molecular weight of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is 221.275. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid, which are structurally related to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], involves diastereoselective cyclopropanation reactions. This process is significant for creating novel compounds with potential pharmaceutical applications (Yong et al., 2007).

  • Optical Properties : Compounds derived from spiro structures exhibit unique optical properties. For instance, polyimides derived from a novel spiro compound showed high organosolubility, optical transparency, and low dielectric constants, making them suitable for applications in materials science (Zhang et al., 2010).

Biological and Pharmaceutical Applications

  • Fluorescence and Chemosensing : Isatin-based spiro compounds synthesized from 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] analogs have demonstrated high fluorescence and potential as chemosensing materials for detecting metal ions like copper in biological systems (Kundu et al., 2013).

  • Antibacterial Properties : Early studies on spiro compounds related to quinolones, a class to which 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] belongs, have indicated their potential as antibacterial agents. However, further research and development are needed in this area (Kiely et al., 1988).

Material Science and Chemistry

  • Novel Fluorophores : The creation of new classes of fluorophores, like indolizino[3,2-c]quinolines derived from compounds similar to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], has applications in biomedical imaging due to their unique optical properties (Park et al., 2015).

  • Catalysis in Chemical Reactions : Spiro-bicyclic bisborane catalysts, which are chemically related, have been used for metal-free hydrogenation of quinolines, demonstrating a broad functional-group tolerance and high yields, which is crucial for organic synthesis (Li et al., 2019).

Safety And Hazards

The safety data sheet for 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] indicates that it is not applicable to UN No., UN CLASS, IMDG Code, and IATA Dangerous Goods Regulations. It is also not a marine pollutant .

properties

IUPAC Name

8-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-3-1-2-10-8-13(9-15-12(10)11)4-6-16-7-5-13/h1-3,15H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCFKJPNZXVMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C(=CC=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

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